Functional Selectivity for CAR over PXR
CINPA1 exhibits >90-fold functional selectivity for CAR over PXR, with a CAR IC50 of 70 nM and only 68% PXR inhibition at 18 μM . In contrast, the CAR inhibitor PK11195 robustly activates PXR at concentrations used for CAR inhibition, confounding single-receptor interpretation [1]. Clotrimazole similarly acts as a dual CAR/PXR ligand, activating PXR while inhibiting CAR [1].
| Evidence Dimension | Functional selectivity: CAR inhibition vs. PXR activation |
|---|---|
| Target Compound Data | CAR IC50 = 70 nM; PXR inhibition at 18 μM = 68%; No PXR activation at lower concentrations |
| Comparator Or Baseline | PK11195: CAR IC50 ≈ 390 nM (TR-FRET), robust PXR activator; Clotrimazole: CAR IC50 = 80 nM (TR-FRET), robust PXR activator |
| Quantified Difference | CINPA1 >90-fold selective for CAR over PXR; PK11195 and clotrimazole exhibit 0-fold selectivity due to dual activation |
| Conditions | HepG2-hCAR1 CYP2B6-luc reporter cells; HepG2-PXR reporter cells with 5 μM rifampicin as agonist; TR-FRET CAR coactivator recruitment assay |
Why This Matters
Procurement of CINPA1 is essential for experiments requiring clean attribution of biological effects solely to CAR modulation, avoiding the confounding crosstalk from PXR activation that is inherent to PK11195 and clotrimazole.
- [1] Cherian, M. T., Lin, W., Wu, J., & Chen, T. (2015). CINPA1 is an inhibitor of constitutive androstane receptor that does not activate pregnane X receptor. Molecular Pharmacology, 87(5), 878–889. https://doi.org/10.1124/mol.115.097782 View Source
